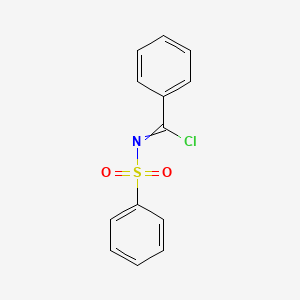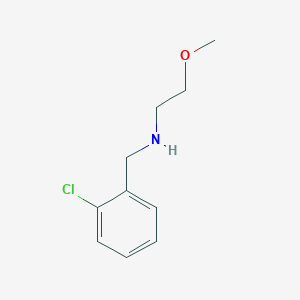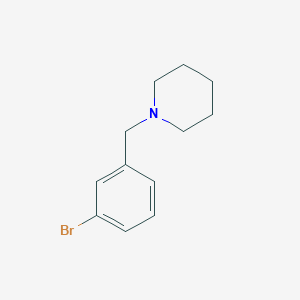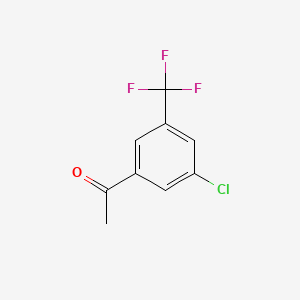
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves chlorination reactions or the reaction of various substituted phenyl groups with ethanone derivatives. For instance, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent . This suggests that similar chlorination methods could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction, FTIR, and NMR spectral analysis, complemented by density functional theory (DFT) computations . These studies reveal the geometrical parameters and the stability of the molecules, which are influenced by hyper-conjugative interactions and charge delocalization .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is often explored through molecular electrostatic potential (MEP) studies, which identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack . For example, the negative electrostatic potential regions are typically localized over the carbonyl group and phenyl rings, indicating possible sites for electrophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties . The HOMO is generally localized over the entire molecule except for certain substituent groups, while the LUMO is located throughout the molecule, indicating charge transfer within the molecule . The first hyperpolarizability is calculated to assess the role of these compounds in nonlinear optics . Additionally, thermal and Raman spectroscopy studies provide insights into polymorphism and phase transitions .
Applications De Recherche Scientifique
Ultrasonic Studies in Binary Mixtures
1-Phenyl-ethanone derivatives, including those similar to 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone, have been studied for their acoustic properties in binary mixtures with N-Methyl-acetamide. These studies focus on understanding the interactions and deviations in the speed of sound and compressibility within these mixtures (Tangeda & Nallani, 2005).
Synthesis of Novel Compounds
This compound has been used in synthesizing novel chemical entities with potential antimicrobial activities. One study demonstrated the synthesis of various derivatives through reactions with different substituted aldehydes, leading to compounds with potential biological significance (Dave et al., 2013).
Application in Optical Properties
Derivatives of 1-phenyl-ethanone, including structures resembling this compound, have been synthesized for studying their optical properties. Investigations into their UV-vis absorption and fluorescence spectra can provide insights into their potential applications in materials science and nanotechnology (Liu et al., 2010).
Antimicrobial and Biological Activities
Research has explored the synthesis of novel compounds from this compound and their subsequent biological evaluation. These studies aim at discovering new antibacterial and antifungal agents, contributing to the development of new pharmaceuticals (Vora & Vyas, 2019).
Corrosion Inhibition Studies
1-Phenyl-ethanone derivatives have been evaluated as corrosion inhibitors, particularly in environments like hydrochloric acid. These studies contribute to understanding how such compounds can protect metals from corrosion, which is vital in industrial applications (Jawad et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGMIFUPRXVREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397460 | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886497-11-6 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine](/img/structure/B1274299.png)

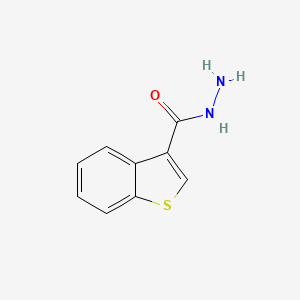
![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)
![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)


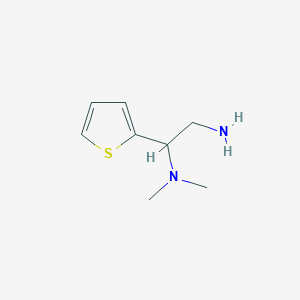

![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)
